4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
4-{bicyclo[221]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a complex organic compound featuring a bicyclic structure fused with a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps:
Formation of the bicyclo[2.2.1]hept-5-ene-2-carbonyl moiety: This can be achieved through Diels-Alder reactions involving cyclopentadiene and maleic anhydride, followed by subsequent functional group transformations.
Synthesis of the thiazepane ring: This involves the cyclization of appropriate precursors under controlled conditions, often using sulfur-containing reagents.
Coupling of the two moieties: The final step involves coupling the bicyclic structure with the thiazepane ring, typically through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the thiazepane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
- Bicyclo[2.2.1]hept-2-ene
- 3-Phenyl-2-bicyclo[2.2.1]hept-5-enecarbonitrile
Uniqueness
4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione is unique due to its combination of a bicyclic structure with a thiazepane ring, which is not commonly found in other compounds. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-19(17-13-14-6-7-16(17)12-14)20-9-8-18(24(22,23)11-10-20)15-4-2-1-3-5-15/h1-7,14,16-18H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDRVOASWYNOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CC4CC3C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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